molecular formula C17H14ClN7OS3 B2432618 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893914-56-2

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2432618
CAS RN: 893914-56-2
M. Wt: 463.98
InChI Key: RDIYLZNMNATNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H14ClN7OS3 and its molecular weight is 463.98. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In a study by Alaa A. EL-TOMBARY, several derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one were synthesized, including our compound of interest . These derivatives were evaluated using the carrageenan-induced paw edema test in rats. Notably, compounds 10b and 11a–f exhibited consistent anti-inflammatory activity. Among them, 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (11e) and its 3,4-bis(4-chlorophenyl) analog (11f) demonstrated efficacy comparable to indomethacin, with minimal ulcerogenic effects.

Src Family Tyrosine Kinase Inhibition

Another application involves the compound PP2, which is a potent and selective inhibitor of Src family tyrosine kinases . These kinases play crucial roles in cellular signaling. PP2 has been used as a tool to probe the involvement of Src family kinases. It exhibits inhibitory activity against kinases such as Lck, Hck, Fyn, and EGFR.

Antifungal Properties

In a study focusing on plant pathogenic fungi, novel pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated for their antifungal activity . Compound g22 demonstrated significant antifungal activity against the fungus Colletotrichum orbiculare, with an EC50 value of 1.25 mg/L. This compound showed promise as a potential low-toxicity fungicide.

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN7OS3/c1-2-27-17-24-23-16(29-17)22-13(26)8-28-15-12-7-21-25(14(12)19-9-20-15)11-5-3-10(18)4-6-11/h3-7,9H,2,8H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIYLZNMNATNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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